molecular formula C5H5ClN2O B1590654 4-Amino-3-chloropyridin-2-ol CAS No. 55290-73-8

4-Amino-3-chloropyridin-2-ol

Cat. No. B1590654
CAS RN: 55290-73-8
M. Wt: 144.56 g/mol
InChI Key: NZLGHNWBBDTVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-chloropyridin-2-ol is an organic compound . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .


Synthesis Analysis

The synthesis of 4-Amino-3-chloropyridin-2-ol involves several steps. The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur. 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-chloropyridin-2-ol is C5H5ClN2O . It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .


Physical And Chemical Properties Analysis

4-Amino-3-chloropyridin-2-ol is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Pharmaceutical Industry

    • 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs .
    • The methods of application or experimental procedures vary depending on the specific drug being synthesized. Typically, it involves various organic reactions and synthesis processes .
    • The results or outcomes obtained also depend on the specific drug. For instance, antihistamines can help alleviate allergy symptoms, while anti-inflammatory agents can reduce inflammation .
  • Agrochemical Industry

    • This compound is an important building block in the synthesis of pesticides, herbicides, and fungicides .
    • It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .
    • The results or outcomes obtained include enhanced plant growth and protection against pests and diseases .
  • Dye Synthesis

    • 4-Amino-2-chloropyridine serves as a precursor for colored pigments, dyes, and photochromic materials .
    • The methods of application or experimental procedures involve various organic reactions and synthesis processes .
    • The results or outcomes obtained include the production of various colored pigments and dyes .
  • Chemical Synthesis

    • 4-Amino-3-chloropyridin-2-ol can be used as a building block in various chemical syntheses . Its presence in these compounds imparts desired chemical and biological activities .
    • The methods of application or experimental procedures involve various organic reactions and synthesis processes .
    • The results or outcomes obtained include the production of various chemical compounds .
  • Material Science

    • This compound can be used in the synthesis of materials with specific properties . For example, it can be used to synthesize photochromic materials .
    • The methods of application or experimental procedures involve various organic reactions and synthesis processes .
    • The results or outcomes obtained include the production of materials with specific properties .
  • Environmental Science

    • 4-Amino-3-chloropyridin-2-ol could potentially be used in environmental remediation processes . For example, it could be used in the synthesis of materials that can absorb or neutralize pollutants .
    • The methods of application or experimental procedures would involve the synthesis of these materials and their application in environmental remediation .
    • The results or outcomes obtained would be the reduction or neutralization of pollutants .
  • Organic Synthesis

    • 4-Amino-3-chloropyridin-2-ol is a versatile compound with diverse properties, making it useful for a variety of applications . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property makes it suitable for various organic reactions and synthesis .
    • The methods of application or experimental procedures involve various organic reactions and synthesis processes .
    • The results or outcomes obtained include the production of various chemical compounds .
  • Biochemical Research

    • This compound could potentially be used in biochemical research, given its reactivity and the presence of both amino and chloro groups in the molecule .
    • The methods of application or experimental procedures would involve the synthesis of these materials and their application in biochemical research .
    • The results or outcomes obtained would be the production of various biochemical compounds .
  • Industrial Manufacturing

    • 4-Amino-3-chloropyridin-2-ol could potentially be used in industrial manufacturing processes .
    • The methods of application or experimental procedures would involve the synthesis of these materials and their application in industrial manufacturing .
    • The results or outcomes obtained would be the production of various industrial products .

Safety And Hazards

4-Amino-3-chloropyridin-2-ol may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Future Directions

While specific future directions for 4-Amino-3-chloropyridin-2-ol are not mentioned in the available literature, research in the field of pyrimidines (a related class of compounds) suggests potential directions. These include the development of new pyrimidines as anti-inflammatory agents, leveraging the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-amino-3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLGHNWBBDTVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552432
Record name 4-Amino-3-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chloropyridin-2-ol

CAS RN

55290-73-8
Record name 4-Amino-3-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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